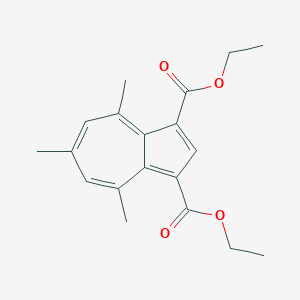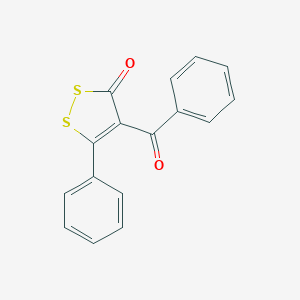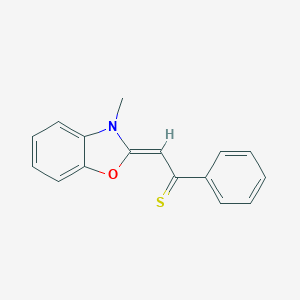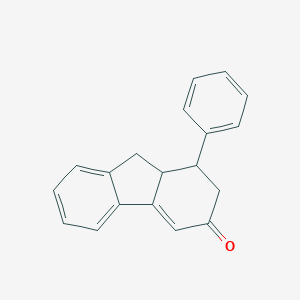
Ethyl 2,5,6-tribromopyridin-3-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5,6-tribromopyridin-3-yl ether, also known as A-438079, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug target for pain relief. This compound belongs to the pyridine family and is a selective antagonist of P2X7 receptors.
Mechanism of Action
Ethyl 2,5,6-tribromopyridin-3-yl ether works by selectively blocking P2X7 receptors, which are located on the surface of cells involved in the transmission of pain signals. P2X7 receptors are activated by ATP, a molecule that is released in response to tissue damage or inflammation. When P2X7 receptors are activated, they trigger the release of pro-inflammatory cytokines and chemokines, which amplify the pain signal. By blocking P2X7 receptors, Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce the release of pro-inflammatory molecules and therefore reduce pain.
Biochemical and Physiological Effects:
Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have several biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the transmission of pain signals. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a neuroprotective effect, as it can reduce the release of glutamate, a molecule that is involved in neuronal damage. Additionally, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2,5,6-tribromopyridin-3-yl ether in lab experiments is its high selectivity for P2X7 receptors. This allows researchers to specifically target the pain pathway without affecting other physiological processes. Moreover, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of using Ethyl 2,5,6-tribromopyridin-3-yl ether is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on Ethyl 2,5,6-tribromopyridin-3-yl ether. One area of interest is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective painkillers with fewer side effects. Additionally, further research is needed to understand the long-term effects of Ethyl 2,5,6-tribromopyridin-3-yl ether on physiological processes such as inflammation and neuronal damage. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 2,5,6-tribromopyridin-3-yl ether in humans, with the ultimate goal of developing a new painkiller for clinical use.
Synthesis Methods
The synthesis of Ethyl 2,5,6-tribromopyridin-3-yl ether involves the reaction of 2,5,6-tribromopyridin-3-amine with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been used to produce Ethyl 2,5,6-tribromopyridin-3-yl ether in large quantities for research purposes.
Scientific Research Applications
Ethyl 2,5,6-tribromopyridin-3-yl ether has been extensively studied for its potential use as a drug target for pain relief. It has been shown to selectively block P2X7 receptors, which are involved in the transmission of pain signals. Several studies have reported that Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a lower risk of addiction and abuse compared to traditional painkillers such as opioids.
properties
Molecular Formula |
C7H6Br3NO |
|---|---|
Molecular Weight |
359.84 g/mol |
IUPAC Name |
2,3,6-tribromo-5-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |
InChI Key |
SIQNZMWJOBUXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
Canonical SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)

![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)





![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)